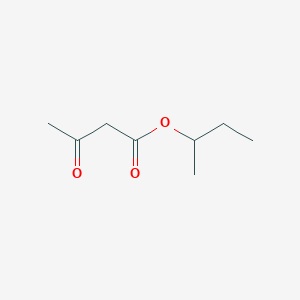

sec-Butyl Acetoacetate

Overview

Description

Synthesis Analysis

The synthesis of sec-Butyl Acetoacetate typically involves the reaction of acetic acid with sec-butanol, catalyzed by acid catalysts like p-toluenesulfonic acid. Optimal conditions for this esterification include a molar ratio of sec-butanol to acetic acid of 1.6:1, catalyst dosage of 1.98 g, reaction time of 120 min, and a water-carrying agent of 15 mL to reach an esterification rate of 88% (Deng Xiu-qi, 2014). Additionally, sec-Butyl Acetate can be produced using the C4 olefin method, with optimal conditions leading to a butene conversion rate of up to 85.1% (Wang Yan-fe, 2015).

Molecular Structure Analysis

The molecular structure of this compound comprises a sec-butyl group attached to an acetoacetate ester group. This structure is crucial for its reactivity and properties. The ester group in this compound reacts in various synthesis reactions, enabling the formation of different chemical products.

Chemical Reactions and Properties

This compound undergoes typical ester reactions, including hydrolysis, transesterification, and reduction. Hydrolysis of this compound can lead to sec-butyl alcohol, which is an important intermediate in the production of various compounds (Xu Huajie et al., 2021). The ester can also be converted into sec-butanol under mild conditions using basic ionic liquid catalysts, showcasing its versatility in chemical transformations (Chengming Wu et al., 2018).

Scientific Research Applications

Production of Sec-Butyl Alcohol (SBA) : Xu Huajie et al. (2021) explored the hydrolysis of Sec-Butyl Acetate (SBAC) to produce SBA, an important chemical intermediate used in synthesizing methyl ethyl ketone and herbicides. They examined the process's exergy, environmental, and economic aspects, providing guidance for industrial design of new SBA processes (Xu Huajie et al., 2021).

Direct Synthesis from Butene and Acetic Acid : Li Chang-ming (2013) reviewed the application and research status of synthesizing Sec-Butyl Acetate directly from butene and acetic acid. This study compared catalytic activity and selectivity of different catalysts and analyzed various process flowsheets (Li Chang-ming, 2013).

Coumarin Syntheses via Pechmann Condensation : Mahesh Potdar et al. (2001) utilized Butyl-3-methylimidazolium chloroaluminate ionic liquid in Pechmann condensation of phenols with ethyl acetoacetate for the formation of coumarin derivatives (Mahesh Potdar et al., 2001).

Treatment of Nylon Fabrics : K.-S. Huang et al. (2007) studied the effects of using a mixed sol (aluminum (sec-butoxide)3/ethyl acetoacetate) for treating nylon-dyed fabrics, enhancing water- and oil-repelling properties and adding anti-ultraviolet and anti-bacterial functions (K.-S. Huang et al., 2007).

Production of Various Chemical Compounds : J. Munch‐Petersen (2003) discussed the use of sec-Butyl Acetoacetate in the synthesis of various compounds like sec-butyl crotonate and sec-butyl 3-methylheptanoate (J. Munch‐Petersen, 2003).

Mechanism of Action

Target of Action

Sec-Butyl Acetoacetate, a β-keto ester, is a key intermediate in the synthesis of complex molecules . It contains both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry . Its primary targets are the enzymes involved in the transesterification process .

Mode of Action

This compound interacts with its targets through a process called transesterification . This process involves the exchange of the alkoxy group of an ester compound by another alcohol . Reactions selective for β-keto esters like this compound most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .

Biochemical Pathways

This compound plays a role in the transesterification of β-keto esters, a useful transformation in organic synthesis . This process is particularly important in the synthesis of compounds of pharmaceutical importance and for biodiesel production . The transesterification of β-keto esters has widespread application in agrochemicals .

Result of Action

The transesterification of this compound results in the production of different esters . These esters are used in various applications, including the synthesis of complex medicinal compounds .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the transesterification process is sensitive to the presence of other esters, temperature, and the nature of the catalyst

Safety and Hazards

Sec-Butyl Acetoacetate is classified as a flammable liquid (Category 2), skin irritant (Category 2), and eye irritant (Category 2A) . Exposure to significant quantities can cause irritation to the eyes, mouth, throat, nose, and skin . Ingestion and inhalation can cause central nervous system depression producing symptoms of dizziness and disorientation .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that sec-Butyl Acetoacetate and other β-keto esters will continue to play a significant role in these areas in the future.

properties

IUPAC Name |

butan-2-yl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTNBMLCULGCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875763 | |

| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13562-76-0 | |

| Record name | sec-Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl Acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL7357J39W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

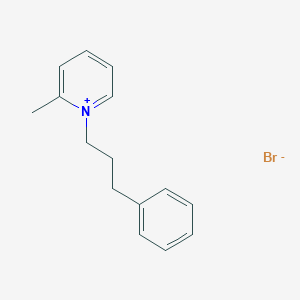

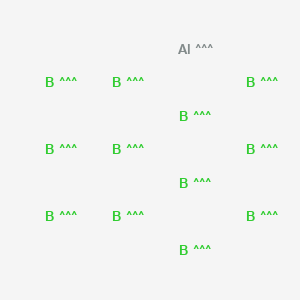

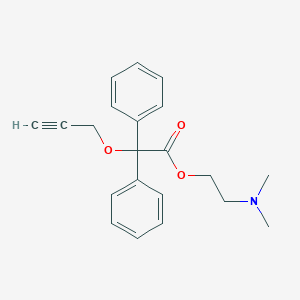

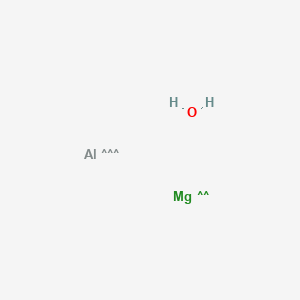

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)